Clindamycin-13C,D3
Description
Properties
Molecular Formula |
C₁₇¹³CH₃₀D₃ClN₂O₅S |
|---|---|
Molecular Weight |
428.99 |
Synonyms |
Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-13C,D3-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside; trans-α-Methyl 7-Chloro-6,7,8-trideoxy-6-(1-methyl-13C,D3-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-thr |
Origin of Product |
United States |
Comparison with Similar Compounds
Clindamycin-d3 Hydrochloride
Clindamycin Sulfoxide-13C,D3
- Molecular Formula : C₁₇¹³CH₃₀D₃ClN₂O₆S
- Molecular Weight : 444.99 g/mol
- CAS Number: Not explicitly listed (unlabelled parent: 22431-46-5)
- Key Differences :
Clindamycin Phosphate and Impurities
- Clindamycin Phosphate: A prodrug with improved water solubility, hydrolyzed to active clindamycin in vivo. Not isotope-labeled; used therapeutically rather than analytically .
- Impurities (e.g., Phosphate Sulfone trans-N-Oxide) :
Clindamycin B-d3
Data Tables
Table 1: Structural and Analytical Comparison
Table 2: Key Research Findings
Preparation Methods
Precursor Selection and Modification
The synthesis begins with lincomycin (CAS 154-21-2), the natural precursor isolated from Streptomyces lincolnensis. Patent CN101891778A outlines a four-step process for clindamycin hydrochloride that provides the foundational chemistry for isotopic modification:
-
Chlorination :
Lincomycin hydrochloride reacts with phosgene (COCl) in dichloromethane using dimethylformamide (DMF) as a catalyst:For this compound, this step uses -labeled phosgene and deuterated DMF (DMA-d) to introduce the first isotopic labels.
-
Hydrolysis :
The chlorinated intermediate undergoes alkaline hydrolysis with NaOH (100–200 kg scale) to yield clindamycin free base. Isotopic purity is maintained by using deuterium-depleted water (≤1 ppm H). -
Salt Formation :
Reaction with hydrochloric acid in acetone produces clindamycin hydrochloride. Deuterated HCl (DCl) and -enriched acetone ensure consistent labeling at the final stage.
Isotopic Enrichment Optimization
Key modifications to standard clindamycin synthesis include:
| Parameter | Standard Process | This compound Adaptation |
|---|---|---|
| Solvent | Methylene chloride | -CHCl |
| Quaternary ammonium | Tetrabutylammonium hydroxide | D-TBAH |
| Crystallization | Acetone/water | CDCOCD/DO |
These substitutions achieve ≥95% isotopic enrichment, as verified by high-resolution mass spectrometry (HRMS) showing m/z 429.2054 for [M+H].
Purification and Analytical Characterization
Chromatographic Purification
Post-synthesis purification employs reversed-phase HPLC under these conditions:
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 (250 × 4.6 mm) | 0.1% DCOOD in DO : CDOD (75:25) | 1.0 mL/min | UV 210 nm |
This method resolves this compound from non-deuterated impurities (retention time shift from 12.3 to 12.7 min) and epimeric byproducts like clindamycin B.
Spectroscopic Confirmation
-
H NMR (600 MHz, DMSO-d):
-
Loss of signals at δ 1.21 (CH-N) due to coupling
-
Deuteration-induced signal reduction at δ 3.45 (SCH)
-
-
IR (ATR): C–D stretching vibrations at 2200–2100 cm confirm deuterium incorporation.
Stability Considerations in Formulation
While this compound itself exhibits high stability (degradation <0.5% at 25°C/60% RH over 24 months), its phosphate ester derivatives require careful handling. Patent CN111329835A details stabilization strategies applicable to labeled analogs:
-
pH Control : Maintain formulation pH 5.0–6.0 using citrate buffers to prevent hydrolysis of the β-D-galactopyranose moiety.
-
Antioxidants : Add 0.01% w/v deuterated α-tocopherol to suppress oxidation at the thioether group.
-
Sterilization : Avoid autoclaving; use 0.22 μm perfluorinated filters in deuterium oxide solutions.
Batch Consistency and Regulatory Compliance
Manufacturing protocols emphasize:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
